molecular formula C7H7NO3 B073154 methyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 1197-13-3

methyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No. B073154
CAS RN: 1197-13-3
M. Wt: 153.14 g/mol
InChI Key: PRCYHYGREGWAAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 5-formyl-1H-pyrrole-2-carboxylate and its derivatives can be synthesized through several methods, including cyclization reactions, hydrolysis, and decarboxylation processes. For instance, a study by Hublikar et al. (2019) details the synthesis of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives using the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction (Hublikar et al., 2019).

Molecular Structure Analysis

The molecular structure of methyl 5-formyl-1H-pyrrole-2-carboxylate derivatives is characterized by various spectroscopic methods, including infrared, 1H nuclear magnetic resonance, and mass spectroscopy. These methods help in understanding the structural aspects and confirming the synthesis of these compounds (Hublikar et al., 2019).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions due to the presence of functional groups like the formyl group and the carboxylate moiety. These functionalities contribute to the compound's reactivity and potential for further derivatization. The specific chemical properties depend on the substitution pattern on the pyrrole ring.

Physical Properties Analysis

The physical properties of these compounds, such as melting point, boiling point, and solubility, are determined by the structure and the specific substituents on the pyrrole ring. These properties are crucial for understanding the compound's behavior in different chemical environments and for its practical applications in synthesis.

Chemical Properties Analysis

Methyl 5-formyl-1H-pyrrole-2-carboxylate derivatives exhibit interesting chemical properties, including antimicrobial activities as shown by Hublikar et al. (2019). The presence of the heterocyclic pyrrole ring and other substituents like the methoxy group significantly influences these properties, contributing to the compound's potential as a template for new antimicrobial agents (Hublikar et al., 2019).

Scientific Research Applications

Antimicrobial Properties

Methyl 5-formyl-1H-pyrrole-2-carboxylate derivatives have been synthesized and demonstrated significant antimicrobial activities. Notably, the introduction of a methoxy group in the pyrrole structure has been associated with enhanced antibacterial and antifungal activities. This finding underscores the potential of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).

Chemical Synthesis and Reactivity

The compound has been utilized in synthesizing various novel heterocyclic systems. For instance, reactions with N-substituted aliphatic diamines have yielded new pyrrole-containing heterocyclic systems. These reactions and the subsequent reduction of the compounds showcase the versatility of methyl 5-formyl-1H-pyrrole-2-carboxylate in chemical synthesis (Mokrov et al., 2010).

Bioactive Compound Synthesis

This chemical has been used as a building block for the formal synthesis of bioactive pyrroles like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These bioactive pyrroles exhibit promising biological properties, including anti-tumor activities and inhibition of HIV integrase, highlighting the compound's importance in synthesizing biologically active molecules (Gupton et al., 2014).

Crystal Engineering

The compound has been recognized for its role in crystal engineering due to its ability to form robust supramolecular synthons. This property is crucial for designing and self-assembling novel crystal structures, indicating its potential in materials science and nanotechnology (Yin & Li, 2006).

Safety And Hazards

Methyl 5-formyl-1H-pyrrole-2-carboxylate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 5-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYHYGREGWAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923070
Record name Methyl 5-formyl-1H-pyrrole-2-carboxylate
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-formyl-1H-pyrrole-2-carboxylate

CAS RN

1197-13-3
Record name 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester
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Record name Methyl 5-formyl-1H-pyrrole-2-carboxylate
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Record name methyl 5-formyl-1H-pyrrole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To 1,2-dichloroethane (40 mL) was added DMF (13.6 mL, 176 mmol). The mixture was cooled to 0° C. and phosphorus oxychloride (16.4 mL, 176 mmol) was added dropwise over 5 min. The resulting solution was stirred for 15 min. To the solution at 0° C. was added dropwise methyl 1H-pyrrole-2-carboxylate (20 g, 160 mmol) in dichloroethane (80 mL) (about 1 h). The cooling bath was removed, and the reaction mixture was heated to reflux for about 1 h and was then cooled to rt. EtOAc (250 mL) in ice water (400 mL) was added and the organic layer was separated. The aqueous layer was neutralized with NaHCO3 solution, and then extracted with EtOAc (4×100 mL). The organic layer and the combined organic extracts were washed with dilute NaHCO3 solution, brine, dried (Na2SO4) and filtered. Silica gel was added, the solvent removed and the silica gel-imbedded material was purified by flash chromatography (0-50% EtOAc/Heptane) to afford a major product, methyl 5-formyl-1H-pyrrole-2-carboxylate (16.3 g) and a minor product, methyl 4-formyl-1H-pyrrole-2-carboxylate (6.94 g). Combined yield: 23.3 g (95%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Anhydrous DMF (7.0 mL, 90.4 mmol) was cooled to 5-10 degrees Centigrade under nitrogen. POCl3 (7.8 mL, 83.7 mmol) was added dropwise to the cooled DMF over a couple of minutes. Dry 1,2-dichloroethane (25 mL) was then added and the solution was cooled to 0-5 degrees Centigrade during the addition of 2 (9.46 g, 75.6 mmol) in dry 1,2-dichloroethane (25 mL). The mixture was then heated to reflux for 15 minutes. The reaction was cooled to room temperature, treated with a mixture of ethyl acetate (60 mL) and water (75 mL), poured into saturated NaHCO3 (350 mL), and separated. The aqueous layer was washed three times with ether, and the combined organic extracts were washed twice with aqueous saturated Na2CO3, dried over Na2SO4, and evaporated under vacuum. The resulting solid was sublimed under reduced pressure (20×10−3 torr) at 60 degrees Centigrade in 3-hour intervals to yield compound 3 (7.79 g, 50.1 mmol, 66%). 1H-NMR (CDCl3): δ 10.57 (br s, 1H), 9.70 (s, 1H), 6.95 (m, 2H), 3.94 (s, 3H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2
Quantity
9.46 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Yield
66%

Synthesis routes and methods III

Procedure details

Both formyl-pyrrole derivatives were prepared adopting a procedure described by C. Schmuck, Tetrahedron 2001, 57, 3063: To DMF (1.61 g) was added POCl3 (3.37 g) dropwise under Ar at 0° C. The mixture was allowed to warm to RT after which it was diluted with DCM (11 mL). A solution of 1H-pyrrole-2-carboxylic acid methyl ester (2.51 g) in DCM (11 mL) was added dropwise. The mixture was refluxed for 30 min whereupon it was cooled to 10° C. and quenched with a solution of potassium acetate (10.8 g) in water (28 mL). The phases were separated and the aqueous layer was extracted with MTBE. The combined organic phases were washed with saturated aqueous K2CO3 solution and concentrated in vacuo. The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5) to yield 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) and 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester (1.60 g) as solids.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

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